2-[(pyridin-3-yl)methylidene]propanedinitrile
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that malononitrile derivatives have been widely used in the synthesis of diverse heterocyclic systems . These systems often exhibit a broad range of biological and pharmaceutical properties .
Mode of Action
Malononitrile, (3-pyridylmethylene)-, is involved in multicomponent reactions (MCRs) for the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives . The reaction is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Biochemical Pathways
It’s known that malononitrile and its dimer are widely used in organic synthesis as ch acids in condensation reactions .
Result of Action
It’s known that malononitrile and its dimer are widely used in the synthesis of diverse heterocyclic systems . These systems often exhibit a broad range of biological and pharmaceutical properties .
Action Environment
The action of Malononitrile, (3-pyridylmethylene)- is influenced by environmental factors such as the presence of a catalyst and the reaction conditions. For instance, the synthesis of 2-amino-4H-benzo[b]pyran derivatives involves the use of an amine-functionalized SiO2@Fe3O4 catalyst . The reaction is achieved under solvent and waste-free conditions at room temperature .
Biochemical Analysis
Biochemical Properties
Malononitrile, (3-pyridylmethylene)-, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with diketosuccinate reductase, which is involved in plant respiration . The nature of these interactions often involves the stimulation of protein-producing systems, leading to increased activity in nerve cells .
Cellular Effects
Malononitrile, (3-pyridylmethylene)-, affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to stimulate nucleoprotein synthesis in nerve cells, although this effect has not been substantiated by all studies . This stimulation can lead to increased cellular activity and changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of Malononitrile, (3-pyridylmethylene)-, involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with diketosuccinate reductase provides a link between DPN-reducing systems and dihydroxyfumaric acid oxidase, which plays a role in plant respiration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malononitrile, (3-pyridylmethylene)-, change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the stability of Malononitrile, (3-pyridylmethylene)-, can be affected by various factors, including light and temperature . Long-term exposure to the compound can lead to sustained changes in cellular activity and function.
Dosage Effects in Animal Models
The effects of Malononitrile, (3-pyridylmethylene)-, vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as stimulating protein synthesis. At higher doses, it can exhibit toxic or adverse effects. For example, studies have shown that certain malononitrile compounds can exhibit significant inhibition against specific agricultural fungi, with varying levels of toxicity .
Metabolic Pathways
Malononitrile, (3-pyridylmethylene)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with diketosuccinate reductase links it to the metabolic pathway involving dihydroxyfumaric acid oxidase . This interaction can affect the overall metabolic activity within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malononitrile, (3-pyridylmethylene)-, typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting malononitrile with 3-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of malononitrile, (3-pyridylmethylene)-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques to obtain high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(pyridin-3-yl)methylidene]propanedinitrile, undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano groups.
Condensation Reactions: It is involved in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Bases: Piperidine, pyridine, and sodium ethoxide are commonly used bases.
Solvents: Ethanol, methanol, and dimethylformamide (DMF) are typical solvents.
Catalysts: Lewis acids like zinc chloride can be used to catalyze certain reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyridazines and pyrroles, which are of interest in medicinal chemistry .
Scientific Research Applications
2-[(pyridin-3-yl)methylidene]propanedinitrile, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes and pigments due to its ability to form colored compounds
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, known for its reactivity and use in organic synthesis.
Benzylidenemalononitrile: Another derivative used in the synthesis of heterocyclic compounds.
2-Aminopropene-1,1,3-tricarbonitrile: A dimer of malononitrile with similar reactivity
Uniqueness
2-[(pyridin-3-yl)methylidene]propanedinitrile, is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for forming diverse heterocyclic structures. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
2-(pyridin-3-ylmethylidene)propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9(6-11)4-8-2-1-3-12-7-8/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHHFYSCUHMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225229 | |
Record name | Malononitrile, (3-pyridylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816508 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7424-56-8 | |
Record name | 2-(3-Pyridinylmethylene)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7424-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Pyridylmethylene)malononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridylmethylenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malononitrile, (3-pyridylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Pyridylmethylene)malononitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MD2WSM7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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